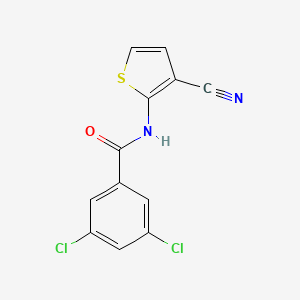

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide” is a chemical compound. It’s a derivative of benzamide, which is an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . The crystal packing is typically stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

The synthesis of similar compounds involves reactions of arylamine compounds with dichlorobenzoyl chloride . These reactions typically occur in N,N′-dimethylformamide solution at 60 °C .Aplicaciones Científicas De Investigación

Pharmaceutical Research

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide: is explored in pharmaceutical research due to its potential biological activity. Compounds with similar structures have shown promise in the development of new medications with antitumoral and anticonvulsive properties . The specific cyano and thiophene groups in the compound may offer unique interactions with biological targets.

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the creation of more complex molecules. Its dichloro and cyano functionalities make it a versatile intermediate for various chemical reactions .

Material Science

In material science, the compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties. The thiophene ring, in particular, is known for its conductive properties in polymers .

Agrochemical Development

The structural analogs of benzamide derivatives are often investigated for their use in agrochemicals. This compound could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles .

Analytical Chemistry

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide: can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, especially in spectroscopy and chromatography .

Catalysis

The compound might find applications in catalysis, where it could act as a ligand or a catalyst itself in various chemical reactions, potentially improving reaction efficiency and selectivity .

Environmental Science

In environmental science, such compounds can be studied for their degradation products and environmental impact, contributing to the assessment of new chemicals before they are introduced into the market .

Biochemistry

Lastly, in biochemistry, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with aromatic compounds, aiding in understanding disease mechanisms or developing diagnostic tools .

Mecanismo De Acción

Target of Action

It is known that benzamide derivatives can interact with a variety of biological targets, depending on their specific structural features .

Mode of Action

Benzamide derivatives are known to interact with their targets through various mechanisms, often involving the formation of stable hydrogen bonds .

Result of Action

Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .

Propiedades

IUPAC Name |

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS/c13-9-3-8(4-10(14)5-9)11(17)16-12-7(6-15)1-2-18-12/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGDAEJLRYOXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)